![molecular formula C12H26ClN B1457955 2-(3-Ethylpentyl)piperidine hydrochloride CAS No. 1864072-46-7](/img/structure/B1457955.png)
2-(3-Ethylpentyl)piperidine hydrochloride
Overview
Description
2-(3-Ethylpentyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H26ClN . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered ring with five carbon atoms and one nitrogen atom . The molecular weight of the compound is 219.79 g/mol .Physical And Chemical Properties Analysis
This compound is a clear, colorless liquid . It has a molecular weight of 219.79 g/mol .Scientific Research Applications
Synthesis of (2Z)-4,6-Diphenyl-N-((2-(Piperidin-1-yl)Ethyl]-2H-1,3-Thiazin-2-Imino Hydrochloride
(2Z)-4,6-Diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride was synthesized using Claisen-Schmidt condensation, Michael addition, and N-alkylation. This compound, characterized by various spectroscopic methods, demonstrated moderate antimicrobial activities against various bacterial strains and Candida albicans, suggesting potential applications in addressing microbial infections (Ovonramwen et al., 2019).
Synthesis and Characterization
Synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride
This research involved synthesizing (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride through a process starting with piperidine-4-carboxylic acid and ethyl carbonochloridate. The process yielded a reasonable overall yield of 62.4%, and the structures of the intermediates and the target compound were confirmed using NMR techniques (Zheng Rui, 2010).
Biological Activities and Applications
Synthesis and Biological Activities of 2,6-diaryl-3-methyl-4-piperidone Derivatives
This study synthesized a new series of 2,6-diaryl-3-methyl-4-piperidones and their derivatives. These compounds were screened for various biological activities, including acute toxicity, analgesic, local anaesthetic, and antifungal activities. Certain derivatives exhibited significant analgesic and local anaesthetic activities, while others showed potent antifungal activity against specific strains, indicating their potential in medicinal chemistry (Rameshkumar et al., 2003).
Mechanism of Action
Target of Action
It is known that piperidine derivatives have a wide range of pharmacological activities and can interact with various targets .
Mode of Action
Piperidine, a major component of this compound, has been reported to activate signaling pathways like nf-κb, pi3k/aκt, which are involved in cancer progression including caspase-dependent pathway to induce apoptosis .
Biochemical Pathways
Piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-ib etc .
Pharmacokinetics
The molecular weight of the compound is 21979 , which might influence its pharmacokinetic properties.
Result of Action
Piperidine derivatives have been found to have potential therapeutic effects against various types of cancers .
properties
IUPAC Name |
2-(3-ethylpentyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N.ClH/c1-3-11(4-2)8-9-12-7-5-6-10-13-12;/h11-13H,3-10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUBZAKEBHSUJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CCC1CCCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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